molecular formula C6H10BFO2 B14913331 (4-Fluorocyclohex-1-en-1-yl)boronic acid

(4-Fluorocyclohex-1-en-1-yl)boronic acid

Cat. No.: B14913331
M. Wt: 143.95 g/mol
InChI Key: HDLYMYXZGWYWEZ-UHFFFAOYSA-N
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Description

(4-Fluorocyclohex-1-en-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a fluorinated cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorocyclohex-1-en-1-yl)boronic acid typically involves the reaction of a fluorinated cyclohexene derivative with a boron-containing reagent. One common method is the hydroboration of 4-fluorocyclohexene followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorocyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include fluorinated alcohols, ketones, alkanes, and various substituted cyclohexene derivatives .

Scientific Research Applications

(4-Fluorocyclohex-1-en-1-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorocyclohex-1-en-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by transition metals such as palladium, which play a crucial role in the activation and stabilization of the intermediate species .

Comparison with Similar Compounds

  • (4,4-Difluorocyclohex-1-en-1-yl)boronic acid
  • Cyclohex-1-en-1-ylboronic acid
  • (4-Chlorocyclohex-1-en-1-yl)boronic acid

Comparison: (4-Fluorocyclohex-1-en-1-yl)boronic acid is unique due to the presence of a fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the reactivity and selectivity of the compound in various chemical reactions compared to its non-fluorinated or differently substituted analogs .

Properties

Molecular Formula

C6H10BFO2

Molecular Weight

143.95 g/mol

IUPAC Name

(4-fluorocyclohexen-1-yl)boronic acid

InChI

InChI=1S/C6H10BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1,6,9-10H,2-4H2

InChI Key

HDLYMYXZGWYWEZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCC(CC1)F)(O)O

Origin of Product

United States

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